2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
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Overview
Description
2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic compound with significant biological and chemical interest It is a derivative of phosphocholine and is known for its role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The key steps include:
Preparation of the Intermediate: The initial step involves the synthesis of 3-hexadecoxy-2-hydroxypropoxy, which is achieved through a series of esterification and hydrolysis reactions.
Phosphorylation: The intermediate is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoric acid.
Quaternization: The final step involves the quaternization of the phosphorylated intermediate with trimethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphocholine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphocholine oxides, while reduction produces simpler derivatives.
Scientific Research Applications
2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying phosphocholine derivatives.
Biology: This compound is studied for its role in cell membrane structure and function.
Industry: It is used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-O-acyl-sn-glycero-3-phosphocholine: A similar compound with a different acyl group.
Lysophosphatidylcholine: Another derivative of phosphocholine with distinct biological properties.
Uniqueness
2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium is unique due to its specific structure, which imparts distinct physicochemical properties. Its long alkyl chain and quaternary ammonium group contribute to its unique behavior in biological systems and industrial applications.
Properties
IUPAC Name |
2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPIWYTPAXCFJ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO6P+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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